molecular formula C11H9ClN2O2 B2816753 2-chloro-N-methoxyquinoline-4-carboxamide CAS No. 1147278-02-1

2-chloro-N-methoxyquinoline-4-carboxamide

Cat. No.: B2816753
CAS No.: 1147278-02-1
M. Wt: 236.66
InChI Key: QPXSKOYMLXFGNL-UHFFFAOYSA-N
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Description

2-Chloro-N-methoxyquinoline-4-carboxamide is a quinoline derivative known for its significant relevance in medicinal chemistry. Quinoline compounds, including this compound, are recognized for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-methoxyquinoline-4-carboxamide typically involves the reaction of 2-chloroquinoline-4-carboxylic acid with methoxyamine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond .

Industrial Production Methods: Industrial production methods for quinoline derivatives, including this compound, often utilize scalable and efficient synthetic routes. These methods may involve the use of microwave irradiation or flow chemistry to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-methoxyquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria and tuberculosis.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-chloro-N-methoxyquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 4-Chloro-6-methoxy-2-methylquinoline
  • 4-Chloro-6-methoxyquinaldine

Comparison: 2-Chloro-N-methoxyquinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and therapeutic potential .

Properties

IUPAC Name

2-chloro-N-methoxyquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-14-11(15)8-6-10(12)13-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXSKOYMLXFGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=CC(=NC2=CC=CC=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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